molecular formula C11H20N2S B3628859 1-Cycloheptyl-3-cyclopropylthiourea

1-Cycloheptyl-3-cyclopropylthiourea

Cat. No.: B3628859
M. Wt: 212.36 g/mol
InChI Key: PZBZXTZJNQXBKZ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-cyclopropylthiourea is an organic compound with the molecular formula C11H20N2S. It is a thiourea derivative characterized by the presence of a cycloheptyl and a cyclopropyl group attached to the thiourea moiety.

Preparation Methods

The synthesis of 1-Cycloheptyl-3-cyclopropylthiourea typically involves the reaction of cycloheptylamine with cyclopropyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cycloheptylamine+Cyclopropyl isothiocyanateThis compound\text{Cycloheptylamine} + \text{Cyclopropyl isothiocyanate} \rightarrow \text{this compound} Cycloheptylamine+Cyclopropyl isothiocyanate→this compound

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for the purification and analysis of the compound .

Chemical Reactions Analysis

1-Cycloheptyl-3-cyclopropylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cycloheptyl-3-cyclopropylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-cyclopropylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Cycloheptyl-3-cyclopropylthiourea can be compared with other thiourea derivatives such as:

  • 1-Cyclohexyl-3-cyclopropylthiourea
  • 1-Cycloheptyl-3-phenylthiourea
  • 1-Cyclopentyl-3-cyclopropylthiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of cycloheptyl and cyclopropyl groups, which may confer distinct reactivity and activity profiles .

Properties

IUPAC Name

1-cycloheptyl-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c14-11(13-10-7-8-10)12-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBZXTZJNQXBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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